molecular formula C6H15NO B082855 4-(Dimethylamino)butan-1-ol CAS No. 13330-96-6

4-(Dimethylamino)butan-1-ol

Cat. No.: B082855
CAS No.: 13330-96-6
M. Wt: 117.19 g/mol
InChI Key: QCTOLMMTYSGTDA-UHFFFAOYSA-N
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Description

4-(Dimethylamino)butan-1-ol is an organic compound with the molecular formula C6H15NO. It is a tertiary amine and a primary alcohol, characterized by the presence of a dimethylamino group attached to the fourth carbon of a butanol chain. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .

Scientific Research Applications

4-(Dimethylamino)butan-1-ol has several applications in scientific research:

Safety and Hazards

“4-(Dimethylamino)butan-1-ol” is classified as a skin corrosive (Category 1B) and can cause severe skin burns and eye damage . It is also classified as a combustible liquid . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapours/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Dimethylamino)butan-1-ol can be synthesized through the reaction of 1,4-butanediol with dimethylamine. The process involves gradually adding dimethylamine to 1,4-butanediol, followed by thorough stirring and heating. The reaction mixture is then subjected to steam distillation and rectification to obtain the pure product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced distillation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-(Dimethylamino)butanal or 4-(Dimethylamino)butanoic acid.

    Reduction: 4-(Dimethylamino)butane.

    Substitution: 4-(Dimethylamino)butyl chloride or 4-(Dimethylamino)butyl bromide.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)butan-1-ol involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile in chemical reactions, facilitating the formation of new bonds. The primary alcohol group allows it to participate in oxidation-reduction reactions, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)propan-1-ol
  • 2-(Dimethylamino)ethanol
  • 2-[2-(Dimethylamino)ethoxy]ethanol

Comparison

4-(Dimethylamino)butan-1-ol is unique due to its specific structure, which combines a tertiary amine with a primary alcohol on a butanol chain. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers distinct reactivity and functional group compatibility, enhancing its utility in various applications .

Properties

IUPAC Name

4-(dimethylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-7(2)5-3-4-6-8/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTOLMMTYSGTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158052
Record name 4-(Dimethylamino)butan-1-ol
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Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13330-96-6
Record name 4-(Dimethylamino)-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13330-96-6
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Record name 4-(Dimethylamino)butan-1-ol
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Record name 13330-96-6
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Record name 4-(Dimethylamino)butan-1-ol
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Record name 4-(dimethylamino)butan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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